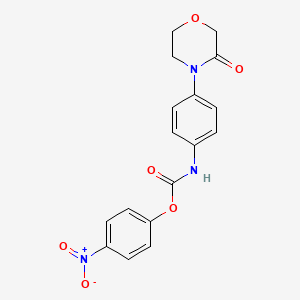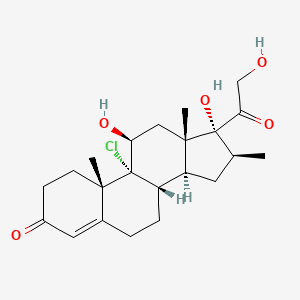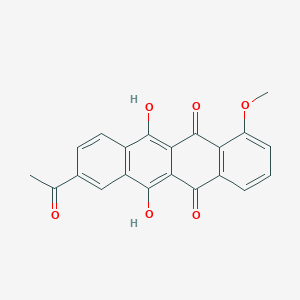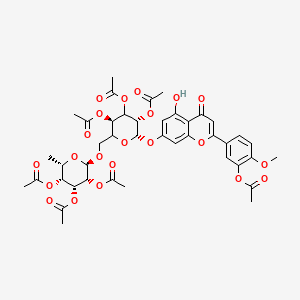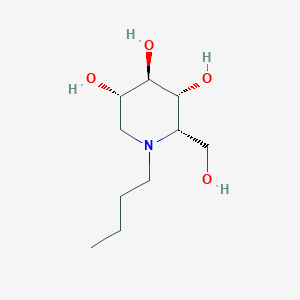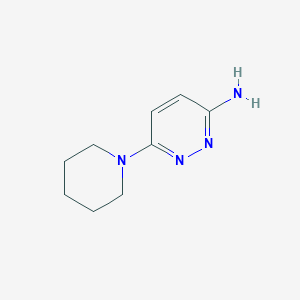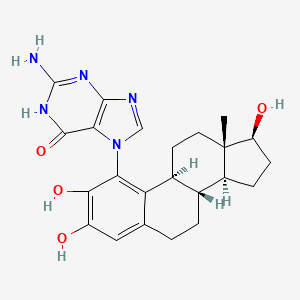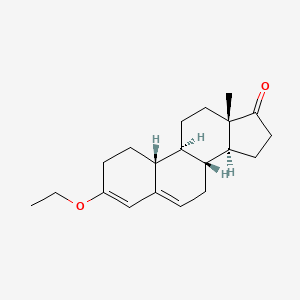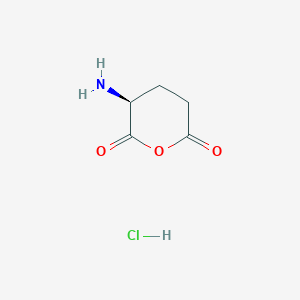
L-Glutamic Anhydride Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamic Anhydride Hydrochloride is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various metabolic processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Glutamic Anhydride Hydrochloride can be synthesized through the esterification of L-glutamic acid using chlorotrimethylsilane as an acid catalyst precursor. The reaction typically involves the use of primary, secondary, and tertiary alcohols, with the esterification proceeding more rapidly at elevated temperatures . Another method involves the refluxing of gluten flour with concentrated hydrochloric acid, followed by crystallization and purification steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamic Anhydride Hydrochloride undergoes various chemical reactions, including esterification, amidation, and cyclization. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions
Esterification: Chlorotrimethylsilane (TMSCl) is commonly used as an acid catalyst precursor for the esterification of L-glutamic acid.
Amidation: The compound can react with amines to form amides under basic conditions.
Cyclization: Under certain conditions, the compound can cyclize to form cyclic anhydrides or lactones.
Major Products Formed
The major products formed from these reactions include various esters, amides, and cyclic compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
L-Glutamic Anhydride Hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of L-Glutamic Anhydride Hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate protein-protein interactions and influence enzymatic activities. The compound’s ability to form stable complexes with proteins makes it a valuable tool in studying cellular processes and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
L-Glutamic Anhydride Hydrochloride can be compared with other similar compounds, such as L-glutamine and L-glutamic acid. While all these compounds share a common backbone, this compound is unique due to its anhydride form, which imparts distinct chemical reactivity and stability.
List of Similar Compounds
Eigenschaften
Molekularformel |
C5H8ClNO3 |
|---|---|
Molekulargewicht |
165.57 g/mol |
IUPAC-Name |
(3S)-3-aminooxane-2,6-dione;hydrochloride |
InChI |
InChI=1S/C5H7NO3.ClH/c6-3-1-2-4(7)9-5(3)8;/h3H,1-2,6H2;1H/t3-;/m0./s1 |
InChI-Schlüssel |
AZOANCZWSITZTF-DFWYDOINSA-N |
Isomerische SMILES |
C1CC(=O)OC(=O)[C@H]1N.Cl |
Kanonische SMILES |
C1CC(=O)OC(=O)C1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


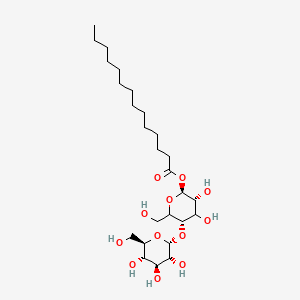
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
